methyl 4-[(2S)-pyrrolidin-2-yl]benzoate;hydrochloride
Description
Methyl 4-[(2S)-pyrrolidin-2-yl]benzoate hydrochloride is a chiral compound featuring a benzoate ester substituted at the 4-position with a (2S)-pyrrolidin-2-yl group. The pyrrolidine ring (a five-membered secondary amine) and the stereochemistry at the 2-position (S-configuration) are critical to its physicochemical and biological properties.
Properties
IUPAC Name |
methyl 4-[(2S)-pyrrolidin-2-yl]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-6-4-9(5-7-10)11-3-2-8-13-11;/h4-7,11,13H,2-3,8H2,1H3;1H/t11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDSVQMGMNSYNW-MERQFXBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)[C@@H]2CCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(2S)-pyrrolidin-2-yl]benzoate;hydrochloride typically involves the esterification of 4-[(2S)-pyrrolidin-2-yl]benzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and reduces the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2S)-pyrrolidin-2-yl]benzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: 4-[(2S)-pyrrolidin-2-yl]benzoic acid.
Reduction: 4-[(2S)-pyrrolidin-2-yl]benzyl alcohol or 4-[(2S)-pyrrolidin-2-yl]benzylamine.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
Methyl 4-[(2S)-pyrrolidin-2-yl]benzoate;hydrochloride has diverse applications:
Chemistry
- Building Block for Synthesis: It serves as a precursor for synthesizing more complex molecules.
- Chemical Reactions: The compound can undergo oxidation, reduction, and substitution reactions, leading to various derivatives which are useful in further chemical research.
Biology
- Enzyme Inhibition: Notably, it has been identified as a potential inhibitor of dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism. This suggests its utility in diabetes management .
Biological Activity:
The compound exhibits significant biological activities:
- Antimicrobial Properties: Studies have indicated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL.
- Antiparasitic Activity: In vivo studies show promise in reducing parasite burden in visceral leishmaniasis models .
Case Study 1: DPP-4 Inhibition
A study evaluated the structure-activity relationship (SAR) of pyrrolidine derivatives, including this compound. Results indicated that modifications in the chemical structure could enhance DPP-4 inhibition potency, showing promising results in diabetic mouse models .
Case Study 2: Antimicrobial Efficacy
Research demonstrated that related compounds significantly reduced bacterial colony-forming units (CFUs) in murine infection models. For instance, a derivative showed a log reduction in CFUs against tetracycline-resistant E. coli when administered at specific dosages .
Mechanism of Action
The mechanism of action of methyl 4-[(2S)-pyrrolidin-2-yl]benzoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can modulate various biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Stereochemical Impact
The S-configuration in the target compound is crucial for binding to chiral receptors, as seen in neurological targets like dopamine receptors. In contrast, the R-isomer (CAS 1381927-79-2) may exhibit reduced affinity due to mismatched stereochemistry .
Ring Size and Flexibility
Substituent Effects
Positional Isomerism
The 2-position isomer (Ref: 10-F517443) demonstrates altered π-π stacking interactions in crystallographic studies, suggesting divergent applications in kinase inhibition compared to the 4-substituted target compound .
Biological Activity
Methyl 4-[(2S)-pyrrolidin-2-yl]benzoate;hydrochloride, commonly referred to as a pyrrolidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₂H₁₆ClNO₂ and a molecular weight of approximately 241.72 g/mol. The compound features a benzoate moiety linked to a pyrrolidine ring, which is crucial for its biological activity. The hydrochloride form enhances solubility in aqueous solutions, making it suitable for various applications in pharmacology and medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆ClNO₂ |
| Molecular Weight | 241.72 g/mol |
| Solubility | High (due to hydrochloride) |
| Chemical Structure | Benzoate + Pyrrolidine |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors. The pyrrolidine ring can mimic natural substrates, allowing it to bind effectively to active sites of enzymes, thus inhibiting their activity. This interaction may modulate several biochemical pathways, leading to potential therapeutic effects such as:
- Enzyme Inhibition : Particularly noted for its potential role in inhibiting dipeptidyl peptidase 4 (DPP-4), which is involved in glucose metabolism and incretin hormone regulation. This suggests applications in managing diabetes.
- Receptor Binding : The compound may interact with specific receptors influencing various physiological responses.
Biological Activity and Applications
Research has highlighted several areas where this compound exhibits significant biological activity:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
- Antiparasitic Activity : In vivo studies have shown that related compounds can reduce parasite burden significantly in models of visceral leishmaniasis, suggesting potential use in antiparasitic therapies .
- Potential Therapeutic Uses :
Case Study 1: DPP-4 Inhibition
A study focusing on the structure-activity relationship (SAR) of pyrrolidine derivatives demonstrated that modifications in the chemical structure could enhance DPP-4 inhibition potency. The compound was tested alongside known inhibitors, showing promising results in reducing blood glucose levels in diabetic mouse models.
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antibacterial effects of various pyrrolidine derivatives, this compound exhibited significant activity against Gram-positive bacteria, outperforming traditional antibiotics in some assays. This positions it as a candidate for further development as an antibacterial agent .
Q & A
What are the critical parameters for ensuring enantiomeric purity during the synthesis of methyl 4-[(2S)-pyrrolidin-2-yl]benzoate hydrochloride?
Basic Research Question
Enantiomeric purity is crucial for chiral compounds like this pyrrolidine derivative. Key parameters include:
- Chiral Catalyst Selection : Use of enantioselective catalysts (e.g., chiral oxazaborolidines) to minimize racemization during esterification or coupling steps.
- Reaction Temperature : Lower temperatures (0–4°C) reduce kinetic resolution and racemization risks.
- Analytical Validation : Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polarimetric analysis to confirm purity. For example, a mobile phase of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid can resolve enantiomers .
How can contradictory solubility data for this compound in aqueous buffers be resolved?
Advanced Research Question
Discrepancies in solubility often arise from pH, ionic strength, or polymorphic forms. Methodological approaches include:
- pH-Dependent Solubility Profiling : Measure solubility across a pH range (2–10) using potentiometric titration or shake-flask methods. The hydrochloride salt’s solubility may decrease above pH 6 due to freebase precipitation .
- Polymorph Screening : Perform X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to identify crystalline forms affecting solubility .
- Ionic Strength Adjustment : Use Hofmeister series salts (e.g., NaCl, K2HPO4) to assess counterion effects on solubility .
What strategies are effective for stabilizing this compound in long-term storage?
Basic Research Question
Stability is influenced by moisture, temperature, and light:
- Storage Conditions : Store at –20°C in airtight, light-resistant containers with desiccants (e.g., silica gel). Lyophilization may enhance stability for aqueous formulations .
- Degradation Monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV to track hydrolysis of the ester group or pyrrolidine ring oxidation .
How can researchers optimize reaction yields for introducing the pyrrolidine moiety into the benzoate scaffold?
Advanced Research Question
Yield optimization involves:
- Coupling Reagent Selection : Compare HATU vs. DCC/DMAP in amide bond formation, noting that HATU may reduce side reactions in polar aprotic solvents (e.g., DMF) .
- Microwave-Assisted Synthesis : Shorten reaction times (10–30 min at 100°C) to minimize thermal degradation .
- In Situ Protection : Use tert-butoxycarbonyl (Boc) groups to protect the pyrrolidine amine during esterification, followed by HCl-mediated deprotection .
What analytical techniques are most reliable for characterizing degradation products of this compound?
Basic Research Question
Characterization requires orthogonal methods:
- LC-MS/MS : Identify hydrolyzed products (e.g., free benzoic acid or pyrrolidine derivatives) using electrospray ionization in positive ion mode .
- NMR Spectroscopy : 1H/13C NMR can detect structural changes, such as ester cleavage (δ 3.7 ppm for methyl ester) or pyrrolidine ring oxidation (δ 4.2–5.0 ppm for hydroxylated derivatives) .
- Forced Degradation Studies : Expose the compound to oxidative (H2O2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions to profile degradation pathways .
How can researchers address discrepancies in reported biological activity data for this compound?
Advanced Research Question
Contradictory bioactivity data may stem from assay conditions or impurities:
- Impurity Profiling : Use high-resolution LC-MS to detect trace intermediates (e.g., unreacted benzoic acid derivatives) that may interfere with assays .
- Assay Standardization : Validate cell-based assays with positive controls (e.g., known kinase inhibitors) and ensure consistent cell passage numbers to minimize variability .
- Dose-Response Curves : Perform IC50/EC50 studies across multiple concentrations to account for non-linear effects .
What safety precautions are critical when handling the hydrochloride salt form in aqueous solutions?
Basic Research Question
Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation of HCl vapors released during dissolution .
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact, as the compound may cause irritation .
- Neutralization Protocols : Treat spills with sodium bicarbonate to neutralize residual HCl before disposal .
How can computational modeling guide the design of derivatives with improved target binding affinity?
Advanced Research Question
Computational strategies include:
- Molecular Docking : Use AutoDock Vina to predict interactions between the pyrrolidine nitrogen and target active sites (e.g., GPCRs or kinases) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .
- Free Energy Perturbation (FEP) : Simulate the impact of methyl ester substitution on binding energy in solvent-exposed regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
